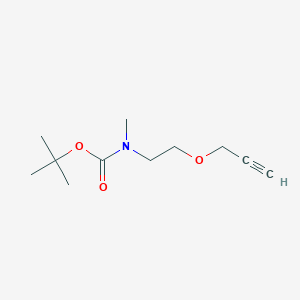
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.3 g/mol . It is a crosslinker consisting of a propargyl group and a tert-butoxycarbonyl (t-Boc) protected amine group. The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions, while the t-Boc protected amine can be deprotected under mild acidic conditions .
Méthodes De Préparation
The synthesis of tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate involves the reaction of propargyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and typically requires a solvent like dichloromethane . The industrial production methods are similar but may involve larger-scale equipment and more stringent purification processes to ensure high purity and yield .
Analyse Des Réactions Chimiques
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, particularly with azide-bearing compounds, forming triazoles via Click Chemistry.
Deprotection Reactions: The t-Boc protected amine group can be deprotected under mild acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include copper catalysts for Click Chemistry and acids like trifluoroacetic acid for deprotection . The major products formed from these reactions are triazoles and free amines .
Applications De Recherche Scientifique
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate involves its ability to participate in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, which are useful in various applications . The t-Boc protected amine group can be deprotected to reveal a free amine, which can further react with other functional groups .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate include:
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: This compound has an additional ethoxy group, making it slightly more hydrophilic.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: This compound has two propargyl groups, increasing its reactivity in Click Chemistry reactions.
t-Butyldiphenyl(prop-2-ynyloxy)silane: This compound contains a silane group, which can be useful in silicon-based chemistry.
The uniqueness of this compound lies in its balanced reactivity and stability, making it versatile for various applications .
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-(2-prop-2-ynoxyethyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-6-8-14-9-7-12(5)10(13)15-11(2,3)4/h1H,7-9H2,2-5H3 |
Clé InChI |
LFVZNPIVNLOOHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















